Pddhv

Übersicht

Beschreibung

Es induziert die Kalziumaufnahme durch Ratten-Dorsalwurzelganglien-Neuronen mit einem EC50-Wert von 70 Nanomolar .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Phorbol 12,13-Didecanoat 20-Homovanillat wird durch einen mehrstufigen Prozess synthetisiert, der die Veresterung von Phorbol mit Decansäure und Homovanillinsäure umfasst . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines starken Säurekatalysators und wasserfreier Bedingungen, um die Hydrolyse der Esterbindungen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Phorbol 12,13-Didecanoat 20-Homovanillat beinhaltet großtechnische Veresterungsreaktionen unter kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Der Prozess ist optimiert, um Nebenprodukte zu minimieren und die Effizienz der Reaktion zu maximieren .

Chemische Reaktionsanalyse

Reaktionstypen

Phorbol 12,13-Didecanoat 20-Homovanillat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere starke Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Hydroxidionen, Halogenidionen und Elektrophile wie Alkylhalogenide unter kontrollierter Temperatur und Druck.

Hauptprodukte

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phorbol 12,13-didecanoate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with decanoic acid and homovanillic acid . The reaction conditions typically involve the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of Phorbol 12,13-didecanoate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity . The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Phorbol 12,13-didecanoate 20-homovanillate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions, halide ions, and electrophiles like alkyl halides under controlled temperature and pressure.

Major Products

Wissenschaftliche Forschungsanwendungen

Phorbol 12,13-Didecanoat 20-Homovanillat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Phorbol 12,13-Didecanoat 20-Homovanillat übt seine Wirkung aus, indem es an den TRPV1-Rezeptor bindet und ihn aktiviert, einen Kalzium-permeablen Ionenkanal, der in sensorischen Neuronen exprimiert wird . Diese Aktivierung führt zu einem Einstrom von Kalziumionen, der verschiedene zelluläre Prozesse modulieren kann, darunter die Neurotransmitterfreisetzung und die Genexpression . Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen den TRPV1-Rezeptor und nachgeschaltete Signalwege, die die Kalziumhomöostase und die neuronale Aktivität regulieren .

Wirkmechanismus

Phorbol 12,13-didecanoate 20-homovanillate exerts its effects by binding to and activating the TRPV1 receptor, a calcium-permeable ion channel expressed in sensory neurons . This activation leads to an influx of calcium ions, which can modulate various cellular processes, including neurotransmitter release and gene expression . The molecular targets and pathways involved in this mechanism include the TRPV1 receptor and downstream signaling cascades that regulate calcium homeostasis and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Phorbol 12,13-Didecanoat 20-Homovanillat ähnelt anderen Vanilloiden vom Typ Resiniferatoxin, wie Resiniferatoxin und Capsaicin . Es ist einzigartig in seinem spezifischen Veresterungsmuster und seiner Selektivität für den TRPV1-Rezeptor . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von TRPV1-vermittelten Prozessen und die Entwicklung gezielter Therapien .

Liste ähnlicher Verbindungen

- Resiniferatoxin

- Capsaicin

- Phorbol 12,13-Didecanoat

- Homovanillinsäure

Biologische Aktivität

PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.

This compound primarily exerts its effects through the following mechanisms:

- Calcium Mobilization : this compound induces uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .

- Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.

Table 1: Summary of Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Calcium Uptake | Induces uptake in neurons | |

| Pain Relief | Modulates pain pathways via TRPV1 activation | |

| Anti-inflammatory Effects | Potential regulation of inflammatory responses |

Case Studies

-

Pain Management in Animal Models :

A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management. -

Inflammation Reduction :

In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the broader implications of this compound's biological activity:

- Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.

- Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.

Eigenschaften

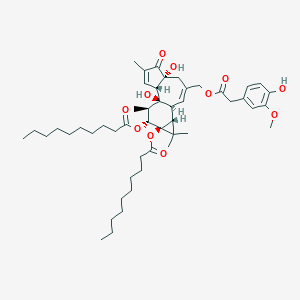

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGOIXWTPMLJIK-FPBOOSLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?

A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.